molecular formula C13H17NO5 B7906662 N-(4-methoxybenzyl)glutamic acid

N-(4-methoxybenzyl)glutamic acid

Cat. No. B7906662
M. Wt: 267.28 g/mol
InChI Key: NBGRNGUNBUERFW-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)glutamic acid is a useful research compound. Its molecular formula is C13H17NO5 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Microbiology Applications : In a study on Escherichia coli, a glutamic acid methyl ester, closely related to N-(4-methoxybenzyl)glutamic acid, was isolated from a protein involved in chemotaxis, demonstrating its potential application in understanding bacterial movement and signaling (Kleene, Toews, & Adler, 1977).

  • Neurochemistry and Neuroscience : In neurochemistry, this compound analogs have been used to study glutamate receptors in the brain. For example, a study on the synthesis of enantiomerically pure CIP-AS, a glutamate analog, demonstrated its application in understanding ionotropic AMPA-kainate receptors (Conti, Roda, & Negra, 2001).

  • Pharmacological Research : In pharmacological research, derivatives of this compound have been explored for their therapeutic potentials. For instance, a study on N6-(3-methoxyl-4-hydroxybenzyl) adenine riboside, an analog, investigated its sedative and hypnotic effects via GAD enzyme activation in mice, highlighting its potential in developing sleep disorder treatments (Shi et al., 2014).

  • Chemical Synthesis and Drug Development : this compound and its derivatives have been employed in the synthesis of novel compounds with potential drug applications. A study on the synthesis of novel optically active bicyclic lactams from an acidic saccharide using N-(p-methoxybenzyl)-1,2,3,4-tetra-O-acetyl-D-glucuronamide as a key step exemplifies this application (Hashimoto, Mori, & Okada, 1991).

  • Analytical Chemistry : In analytical chemistry, methods involving derivatives of this compound have been developed for quantifying glutamate and aspartate, as demonstrated in a study using ultra-high performance liquid chromatography (Agius, von Tucher, Poppenberger, & Rozhon, 2018).

properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-19-10-4-2-9(3-5-10)8-14-11(13(17)18)6-7-12(15)16/h2-5,11,14H,6-8H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGRNGUNBUERFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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